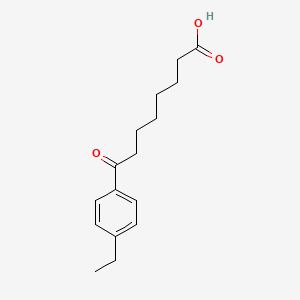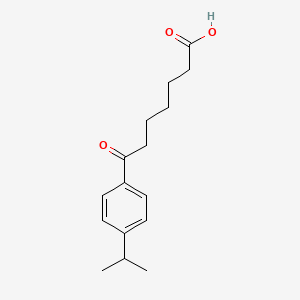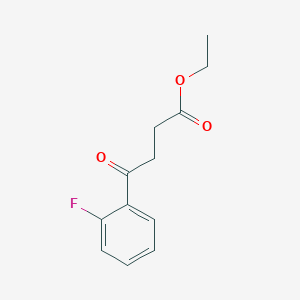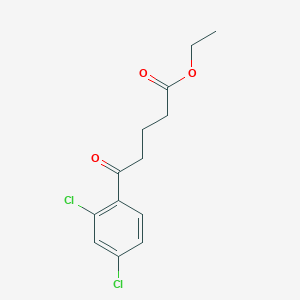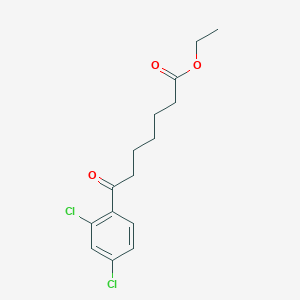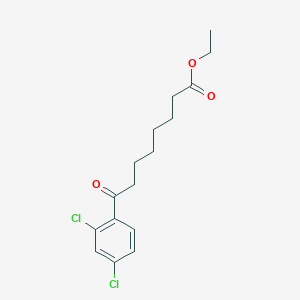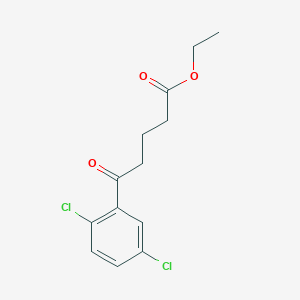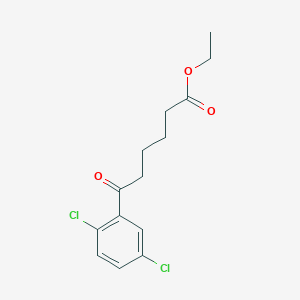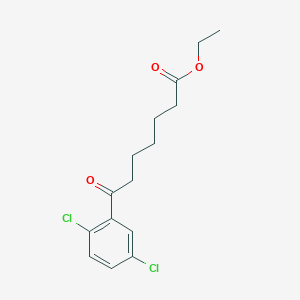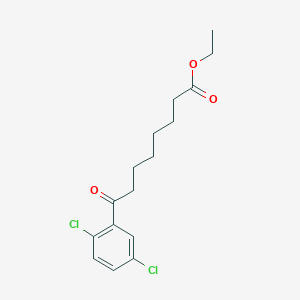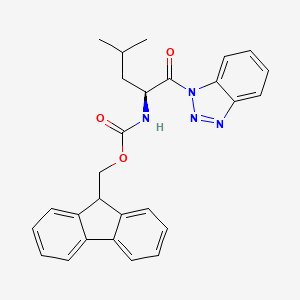
Fmoc-Leu-Bt
Übersicht
Beschreibung
Fmoc-Leu-Bt, also known as (S)-(9H-Fluoren-9-yl)methyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-4-methyl-1-oxopentan-2-ylcarbamate, is a benzotriazole amino acid . It is a versatile reagent used for synthesizing peptides as well as their mimetics and conjugates . It has been used for the preparation of diverse derivatives .
Synthesis Analysis
Fmoc-Leu-Bt is suitable for Fmoc solid-phase peptide synthesis . A study reported a straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters . The Fmoc removal strategy with 2% DBU, 5% piperazine/NMP could evidently minimize both the traceless and ordinary DKP formation in SPPS .Molecular Structure Analysis
The empirical formula of Fmoc-Leu-Bt is C27H26N4O3 . It has a molecular weight of 454.52 g/mol . The SMILES string representation of its structure isCC(C)CC@HOCC1c2ccccc2-c3ccccc13)C(=O)n4nnc5ccccc45 . Chemical Reactions Analysis
Fmoc-Leu-Bt is suitable for Fmoc solid-phase peptide synthesis . It is a versatile reagent for synthesizing peptides as well as their mimetics and conjugates .Physical And Chemical Properties Analysis
Fmoc-Leu-Bt is a solid substance . It has a molecular weight of 454.52 g/mol . The melting point is between 121-126 °C . It is used in peptide synthesis .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
“Fmoc-Leu-Bt” is commonly used in the synthesis of various oligopeptides. It reacts with functionalized α-amino acid hydrochloride salts to produce peptides with specific sequences and properties. This process is crucial for creating peptides for therapeutic purposes, such as antibiotics or cyclic depsipeptides like sansalvamide A, found in marine fungi .
Hydrogel Formation
The compound’s ability to form self-supporting hydrogels when combined with other aromatic portions, such as the Fmoc protecting group, is another significant application. These hydrogels can be used for drug delivery systems due to their pH-controlled gelation, thermal stability, and mechanical stability .
Thixotropic Property
“Fmoc-Leu-Bt” contributes to the thixotropic property of certain gels, which means they are thick under static conditions but flow when agitated. This property is beneficial for applications requiring controlled release or easy application and then stabilization, such as in topical medications or cosmetics .
Cell Viability
In biomedical research, “Fmoc-Leu-Bt” plays a role in maintaining cell viability for selected cell types. This application is crucial for tissue engineering and regenerative medicine where cell growth and maintenance are essential .
Dye Removal
The compound has been noted for its dye removal properties, making it useful in environmental applications where it can contribute to water purification processes by removing harmful dyes from wastewater .
Drug Carrier Systems
Due to its structural properties, “Fmoc-Leu-Bt” can be utilized as a drug carrier. It helps in encapsulating drugs and protecting them until they reach their target site within the body, ensuring a controlled release and increased efficacy .
Wirkmechanismus
Target of Action
Fmoc-Leu-Bt, also known as (S)-(9H-Fluoren-9-yl)methyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-4-methyl-1-oxopentan-2-ylcarbamate, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-Leu-Bt is the amine group of an amino acid, which it protects during the synthesis process .
Mode of Action
The mode of action of Fmoc-Leu-Bt involves its interaction with the amine group of an amino acid. The Fmoc-Leu-Bt compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Leu-Bt plays a crucial role in the biochemical pathway of peptide synthesis. The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Pharmacokinetics
The pharmacokinetics of Fmoc-Leu-Bt are primarily related to its role in peptide synthesis. This ensures that the peptide remains attached to the resin, allowing for the continuation of the synthesis process .
Result of Action
The result of the action of Fmoc-Leu-Bt is the successful synthesis of peptides. The use of Fmoc-Leu-Bt allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it an extremely valuable resource for research in the post-genomic world .
Action Environment
The action of Fmoc-Leu-Bt is influenced by environmental factors such as temperature and pH. For instance, the removal of the Fmoc group is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . Therefore, the efficacy and stability of Fmoc-Leu-Bt are dependent on the conditions under which the peptide synthesis process is carried out .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-17(2)15-24(26(32)31-25-14-8-7-13-23(25)29-30-31)28-27(33)34-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-14,17,22,24H,15-16H2,1-2H3,(H,28,33)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFTXRDNFPCOSI-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647340 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Leu-Bt | |
CAS RN |
1072840-99-3 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-(1H-benzotriazol-1-yl)-4-methyl-1-oxopentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




